molecular formula C28H26 B14183049 2-Cyclohexyl-1,4-diphenylnaphthalene CAS No. 919341-89-2

2-Cyclohexyl-1,4-diphenylnaphthalene

Cat. No.: B14183049
CAS No.: 919341-89-2
M. Wt: 362.5 g/mol
InChI Key: ARWFILMVIPOYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-1,4-diphenylnaphthalene is an organic compound with the molecular formula C28H28 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a cyclohexyl group and two phenyl groups attached to the naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1,4-diphenylnaphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, cyclohexane, and benzene derivatives.

    Reaction Conditions: The process often involves Friedel-Crafts alkylation, where naphthalene undergoes alkylation with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1,4-diphenylnaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings or the naphthalene core are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated aromatic rings.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-Cyclohexyl-1,4-diphenylnaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,4-diphenylnaphthalene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexyl-4,6-dinitrophenol: A compound with a cyclohexyl group and nitro groups attached to a phenol ring.

    Cyclohexylbenzene: A simpler compound with a cyclohexyl group attached to a benzene ring.

    1,4-Diphenylnaphthalene: A compound with two phenyl groups attached to a naphthalene core, but without the cyclohexyl group.

Uniqueness

2-Cyclohexyl-1,4-diphenylnaphthalene is unique due to the presence of both cyclohexyl and phenyl groups attached to the naphthalene core. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

919341-89-2

Molecular Formula

C28H26

Molecular Weight

362.5 g/mol

IUPAC Name

2-cyclohexyl-1,4-diphenylnaphthalene

InChI

InChI=1S/C28H26/c1-4-12-21(13-5-1)26-20-27(22-14-6-2-7-15-22)28(23-16-8-3-9-17-23)25-19-11-10-18-24(25)26/h1,3-5,8-13,16-20,22H,2,6-7,14-15H2

InChI Key

ARWFILMVIPOYKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.